Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C16H19FN2O3S and a molecular weight of 338.40 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a piperidine ring, a fluorobenzoyl group, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and a suitable base.
Carbamothioylation: The carbamothioyl group is added through a reaction with thiourea under controlled conditions.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-(benzoyl)carbamothioyl)piperidine-4-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 1-((4-chlorobenzoyl)carbamothioyl)piperidine-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Ethyl 1-((4-methylbenzoyl)carbamothioyl)piperidine-4-carboxylate: The presence of a methyl group instead of fluorine alters its steric and electronic properties.
This compound is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and potential biological effects.
Properties
IUPAC Name |
ethyl 1-[(4-fluorobenzoyl)carbamothioyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-2-22-15(21)12-7-9-19(10-8-12)16(23)18-14(20)11-3-5-13(17)6-4-11/h3-6,12H,2,7-10H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHTKYTMQWSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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